molecular formula C12H14F5N3O2 B469357 Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 725699-01-4

Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B469357
CAS RN: 725699-01-4
M. Wt: 327.25g/mol
InChI Key: GYLSGLQQOWKZHD-UHFFFAOYSA-N
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Description

“Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of similar compounds involves the addition of piperazine to a solution of the precursor compound and potassium carbonate in CHCl3 .


Molecular Structure Analysis

The molecular structure of the compound was characterized on the basis of spectroscopic evidence, using FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve the formation of an iminium intermediate that acts as an electrophile for the nucleophilic addition of the ketoester enol .

Scientific Research Applications

Fluorescent Molecule Applications

Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate, as a novel fluorescent molecule, shows potential in applications requiring fluorescence. It possesses many binding sites and exhibits stronger fluorescence intensity compared to its methyl analogue, making it suitable for various fluorescence-based analytical and bioanalytical methods (Wu et al., 2006).

Synthesis of Pyrimidine Derivatives

This compound is also integral in the synthesis of various pyrimidine derivatives. These derivatives have potential applications in medicinal chemistry, especially in the development of new pharmaceutical compounds and biological research (Elnagdi et al., 1975).

Antimicrobial Activity

In a study exploring the synthesis of chromeno[2,3-d]pyrimidinone derivatives, this compound demonstrated potential antimicrobial activity. Such properties are significant in the development of new antimicrobial agents (Ghashang et al., 2013).

Biological Activity and Potential as Biocidal Agents

Research on thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one and related compounds, which can be synthesized from ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate, has indicated promising biological activity. These compounds show biocidal properties against various bacteria and fungi, suggesting their potential use in biocidal applications (Youssef et al., 2011).

Cancer Research

In cancer research, derivatives of this compound have been synthesized and shown to inhibit the proliferation of certain cancer cell lines. This highlights its potential application in the development of new anticancer agents (Liu et al., 2016).

Tuberculostatic Activity

Analogues of this compound have been synthesized and evaluated for their tuberculostatic activity. This suggests its possible application in the development of new treatments for tuberculosis (Titova et al., 2019).

Mechanism of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

ethyl 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F5N3O2/c1-3-22-10(21)7-5-9-18-6(2)4-8(20(9)19-7)11(13,14)12(15,16)17/h5-6,8,18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLSGLQQOWKZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(CC(NC2=C1)C)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111848
Record name Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate

CAS RN

725699-01-4
Record name Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725699-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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